

Application Notes and Protocols for Sonogashira Coupling with 6-Bromo-Indazoles

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Compound of Interest

Compound Name: *6-Bromo-1H-indazole-3-carbonitrile*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.^[1] The functionalization of the indazole ring system is crucial for modulating the pharmacological properties of these molecules. The Sonogashira coupling reaction, a powerful palladium and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, provides a versatile and efficient method for the introduction of alkynyl moieties onto the indazole core.^[2] This modification is of significant interest in drug discovery, as the resulting 6-alkynyl-indazoles have shown promise as potent kinase inhibitors, particularly in the development of anti-cancer therapeutics.^{[3][4]}

These application notes provide a detailed experimental procedure for the Sonogashira coupling of 6-bromo-indazoles, a summary of reaction conditions, and an overview of the relevance of the resulting products in drug development, with a focus on their role as kinase inhibitors.

Data Presentation: Sonogashira Coupling of Halo-Indazoles

The following table summarizes representative quantitative data for the Sonogashira coupling reaction with various halo-indazoles, highlighting the reaction conditions and yields. While specific data for a wide range of 6-bromo-indazole couplings can be limited in single sources, the presented data from related indazole systems offers valuable insights into effective reaction parameters.

Entry	Indazole Derivative	Alkyne	Pd Catalyst (mol %)	Cu(I) Catalyst (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	N-Boc-6-bromo-1H-indazole	Phenyl acetyl ene	Pd(PPh ₃) ₄ (5)	CuI (10)	Et ₃ N	DMF	80	12	85
2	6-Bromo-1H-indazole	1-Heptyne	PdCl ₂ (PPh ₃) ₂ (3)	CuI (5)	DIPA	Toluene	100	16	78
3	N-THP-6-bromo-1H-indazole	Trimethylsilyl acetyl ene	Pd(dpfp)Cl ₂ (2)	CuI (4)	Cs ₂ CO ₃	Dioxane	90	8	92
4	6-Bromo-1H-indazole	Propargyl alcohol	Pd(PPh ₃) ₄ (5)	CuI (10)	Et ₃ N	Acetonitrile	60	24	75

5	1-Methyl-6-bromo-4-indazole	Ethyne Itoluen e	PdCl ₂ (PPh ₃) ₂	CuI (5) (3)	Piperid ine	THF	70	10	88
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Note: The data in this table is a representative compilation based on typical conditions found in the literature for Sonogashira couplings of bromo-heterocycles and may not correspond to a single specific publication. Yields are highly dependent on the specific substrates and precise reaction conditions.

Experimental Protocols

This section provides a detailed methodology for a typical Sonogashira coupling reaction with a 6-bromo-indazole derivative. It is important to note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for different substrates.

General Procedure for the Sonogashira Coupling of N-Protected 6-Bromo-Indazole

Materials:

- N-protected 6-bromo-indazole (1.0 equiv)
- Terminal alkyne (1.2-1.5 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Copper(I) iodide (CuI, 4-10 mol%)
- Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equiv)
- Anhydrous solvent (e.g., DMF, THF, Dioxane, or Toluene)
- Inert gas (Argon or Nitrogen)

- Standard laboratory glassware
- Magnetic stirrer and heating plate
- TLC plates for reaction monitoring
- Silica gel for column chromatography

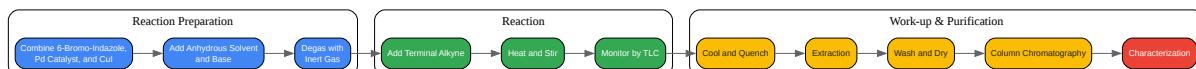
Procedure:

- Reaction Setup: To a dry round-bottom flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add the N-protected 6-bromo-indazole (1.0 equiv), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%), and copper(I) iodide (10 mol%).
- Addition of Reagents: Add the anhydrous solvent (e.g., DMF) to dissolve the solids, followed by the base (e.g., Et_3N , 3 equiv).
- Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
- Addition of Alkyne: Add the terminal alkyne (1.2 equiv) to the reaction mixture via syringe.
- Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
- Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2 x 20 mL).
- Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-alkynyl-indazole product.

- Characterization: Characterize the purified product by appropriate analytical methods (e.g., ^1H NMR, ^{13}C NMR, and mass spectrometry).

Mandatory Visualizations

Experimental Workflow

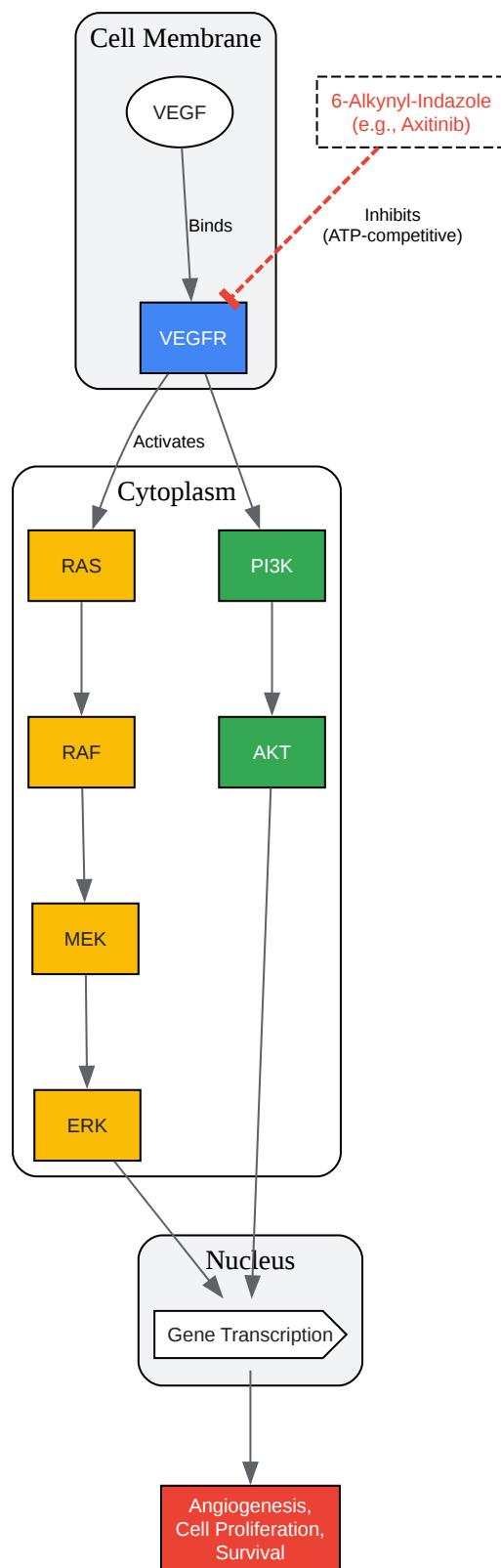


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Caption: General experimental workflow for the Sonogashira coupling of 6-bromo-indazoles.

Application in Drug Development: Inhibition of VEGFR Signaling

Derivatives of 6-alkynyl-indazoles are prominent in oncology drug development, often functioning as potent inhibitors of protein kinases.^[4] A key target for many indazole-based inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.^[5] By inhibiting VEGFR, these compounds can effectively cut off the blood supply to tumors, leading to their shrinkage and preventing their spread.



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Caption: Inhibition of the VEGFR signaling pathway by 6-alkynyl-indazole derivatives.

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